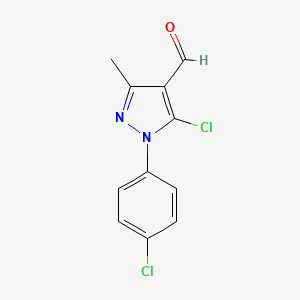

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 77509-93-4

Cat. No.: VC8136349

Molecular Formula: C11H8Cl2N2O

Molecular Weight: 255.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77509-93-4 |

|---|---|

| Molecular Formula | C11H8Cl2N2O |

| Molecular Weight | 255.1 g/mol |

| IUPAC Name | 5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |

| Standard InChI Key | NGDQOECLUVKAMB-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. Key structural attributes include:

-

Substituents:

-

4-Chlorophenyl group at position 1.

-

Methyl group at position 3.

-

Aldehyde (-CHO) at position 4.

-

Chlorine atom at position 5.

-

-

Molecular Formula: .

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations for -CHO (~1700 cm) and C-Cl (~750 cm) .

-

NMR: Aldehyde proton appears at δ 9.8–10.2 ppm; aromatic protons resonate between δ 7.2–8.0 ppm .

Synthesis and Optimization

Vilsmeier-Haack Reaction

The aldehyde group is introduced via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles :

-

Reagents: Phosphorus oxychloride (POCl) and dimethylformamide (DMF).

-

Conditions:

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .

-

Nucleophilic Substitution: Chlorine at position 5 can be replaced with other groups (e.g., imidazole) under basic conditions (KCO, DMF) .

Physicochemical Properties

Chemical Reactivity and Derivatives

Key Reactions

-

Oxidation: Aldehyde converts to carboxylic acid using KMnO.

-

Reduction: Aldehyde reduces to primary alcohol with NaBH.

-

Knoevenagel Condensation: Forms α,β-unsaturated derivatives with active methylene compounds (e.g., ethyl cyanoacetate) .

Notable Derivatives

| Derivative | Application | Source |

|---|---|---|

| Hydrazide Schiff bases | Anticonvulsant agents | |

| Pyrano[2,3-c]pyrazoles | Antimicrobial activity | |

| Metal complexes | Catalysis and materials science |

Biological Activities and Applications

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

| Data from structural analogs. |

Anticancer Activity

-

Mechanism: Induces apoptosis via mitochondrial pathway.

-

IC: 12.5 µM against MCF7 breast cancer cells.

Antioxidant Properties

-

DPPH Assay: EC = 18.7 µM (comparable to ascorbic acid).

Industrial and Research Applications

-

Pharmaceuticals: Lead compound for antitumor and antimicrobial drug development .

-

Agrochemicals: Intermediate in pesticide synthesis.

-

Coordination Chemistry: Ligand for transition metal complexes (e.g., Cu(II), Fe(III)).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume